molecular formula C9H9BrN2O2 B2941721 1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide CAS No. 2174001-94-4

1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide

Cat. No.: B2941721
CAS No.: 2174001-94-4
M. Wt: 257.087
InChI Key: RGTVCBPKAMZASK-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide (CAS: 2174001-94-4) is a pyrazole derivative with the molecular formula C 9 H 9 BrN 2 O 2 and a molecular weight of 257.08 g/mol . This compound is offered as a hydrobromide salt to enhance its stability and solubility for research applications. Pyrazoles are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . The core pyrazole structure is a five-membered aromatic ring featuring two adjacent nitrogen atoms, which contributes to its versatility in chemical interactions . Researchers investigate pyrazole-based compounds like this for a wide spectrum of potential activities, including anticancer, antibacterial, anti-inflammatory, and antidepressant properties . The presence of the 4-hydroxyphenyl substitution may further modulate the compound's physicochemical properties and biological interactions, making it a valuable intermediate for developing novel bioactive molecules in hit-to-lead optimization campaigns. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-hydroxyphenyl)-1H-pyrazol-5-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.BrH/c12-8-3-1-7(2-4-8)11-6-5-9(13)10-11;/h1-6,12H,(H,10,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTVCBPKAMZASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=O)N2)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide typically involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form 4-hydroxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield 1-(4-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one. The final step involves the bromination of this compound using hydrobromic acid to obtain this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromide ion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(4-hydroxyphenyl)-1H-pyrazol-3-one, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Pyrazole derivatives vary widely in properties depending on substituents. Key analogs and their characteristics include:

Compound Name Substituents Molecular Weight (g/mol) Key Physical Properties
1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol HB 4-hydroxyphenyl, 3-OH ~279.08* High polarity due to -OH groups; hydrobromide enhances solubility in polar solvents
1-(4-Chlorophenyl)-1H-pyrazol-3-ol 4-chlorophenyl, 3-OH 200.62 Moderate polarity; Cl increases lipophilicity vs. -OH
4-Bromo-1-phenyl-1H-pyrazol-3-ol 4-Br, 1-phenyl, 3-OH 239.07 Higher density (1.56 g/cm³) due to Br; lower water solubility
5-(4-Nitrophenyl)-1H-pyrazol-3-ol 4-nitrophenyl, 3-OH 221.18 Strong electron-withdrawing NO₂ group; acidic -OH proton

*Calculated based on molecular formula C₉H₈N₂O₂·HBr.

Key Observations :

  • Polarity : The hydroxyphenyl group in the target compound increases hydrophilicity compared to halogenated analogs (e.g., 4-Bromo or 4-Chloro derivatives), which are more lipophilic .
  • Acidity : The -OH group at position 3 enhances acidity (pKa ~9–11), whereas nitro-substituted analogs exhibit stronger acidity due to electron-withdrawing effects .

Spectroscopic Data Comparison

Spectroscopic profiles highlight substituent-driven differences:

Infrared (IR) Spectroscopy
Compound Key IR Peaks (cm⁻¹)
1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol HB 3200–3600 (O-H stretch), 1630 (C=N), 1250 (C-O)
1-(4-Chlorophenyl)-1H-pyrazol-3-ol 1520 (C-Cl), 1630 (C=N), 1250 (C-O)
5-(4-Nitrophenyl)-1H-pyrazol-3-ol 1529 (NO₂ asym), 1348 (NO₂ sym), 1633 (C=O)
  • The target compound’s IR spectrum is dominated by O-H and C=N stretches, while nitro analogs show distinct NO₂ peaks .
Nuclear Magnetic Resonance (NMR)
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol HB 6.8–7.5 (aromatic H), 9.2 (OH, broad) 115–160 (aromatic C), 155 (C-OH)
4-Bromo-1-phenyl-1H-pyrazol-3-ol 7.3–7.9 (aromatic H), 10.1 (OH) 122 (C-Br), 150 (C-OH)
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 9.17–9.24 (CHO), 6.98–7.94 (aromatic H) 164 (C=O), 192 (CHO)
  • The hydroxyphenyl group in the target compound deshields adjacent aromatic protons, shifting them upfield compared to halogenated analogs .

Biological Activity

1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

  • Anticancer Activity : Pyrazole derivatives, including this compound, have shown promising anticancer properties. Studies indicate that they can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, pyrazole derivatives have been reported to exhibit IC50 values in the low micromolar range against several cancer types, indicating significant potency against tumor cells .
  • Antioxidant Properties : The antioxidant activity of this compound has been explored, revealing its potential to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage that can lead to various diseases, including cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects : Research has indicated that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Key Enzymes : The compound acts as an inhibitor of various enzymes involved in cancer progression and inflammation. For example, it has been reported to inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation .
  • Modulation of Signaling Pathways : It influences several signaling pathways associated with cell survival and apoptosis. The compound has been shown to activate apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFocusFindings
Aly et al. (2021)Antioxidant and Anti-apoptotic ActivityDemonstrated significant antioxidant activity and inhibition of caspase-3 in pyrazoloquinolinones related to this compound .
MDPI Review (2024)Anticancer ActivityReported IC50 values for pyrazole derivatives, indicating potent anticancer effects across various cell lines .
Recent Synthesis StudiesEnzyme InhibitionFound that modified pyrazole compounds exhibited enhanced inhibition of key enzymes linked to cancer progression .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-diketones or via Mannich reactions to introduce functional groups. For example, describes a Mannich reaction using a pyrazole-phenol derivative and diazacrown ethers, yielding bis-pyrazolylmethyl-substituted products (98% yield). Optimize reaction time (e.g., 6–12 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for hydrazine:ketone) to improve yield. Use hydrobromic acid for salt formation to enhance crystallinity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., hydroxyphenyl vs. pyrazole-OH). provides 1H^1H NMR data for pyrazole-thiazole hybrids, showing aromatic proton shifts at δ 6.8–8.2 ppm .
  • X-ray crystallography : Use single-crystal diffraction (as in and ) to resolve bond lengths (C–C: ~1.38–1.48 Å) and dihedral angles between aromatic rings. For hydrobromide salts, monitor Br⁻ counterion interactions with hydroxyl groups .

Q. How does the hydrobromide salt affect solubility and stability in aqueous vs. organic solvents?

  • Methodological Answer : The hydrobromide form increases aqueous solubility due to ionic interactions. Test solubility in DMSO, methanol, and water (e.g., >10 mg/mL in DMSO). Stability studies (TGA/DSC, ) show decomposition temperatures >200°C. Store under inert atmosphere (N2_2) at 4°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported crystallographic data for pyrazole derivatives?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311G**) to compare experimental ( ) and theoretical bond parameters. For example, reports a mean C–C bond length of 1.39 Å (X-ray) vs. 1.41 Å (calculated). Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., Br···H contacts) that influence packing discrepancies .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling or functionalization reactions?

  • Methodological Answer : The hydroxyphenyl group acts as an electron donor, enhancing electrophilic substitution at the pyrazole C-4 position. demonstrates Suzuki-Miyaura coupling (Pd catalysis) for attaching coumarin or pyrimidinone groups. Use anhydrous conditions (THF, 80°C) and Pd(PPh3_3)4_4 (5 mol%) for optimal yields (70–85%) .

Q. How can catalytic applications (e.g., in oxidation or cycloaddition) be explored using this compound?

  • Methodological Answer : The pyrazole-OH and Br⁻ sites can coordinate transition metals (e.g., Cu, Ru). highlights imidazole-carbene metal complexes for catalysis; adapt this by synthesizing Cu-pyrazole complexes. Test catalytic efficiency in azide-alkyne cycloaddition (Click reaction) using ascorbic acid (10 mol%) and TBTA ligand .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Systematically vary substituents (e.g., replace 4-hydroxyphenyl with fluorophenyl, ) and compare bioactivity. Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases). Validate with in vitro assays (IC50_{50} measurements) to reconcile discrepancies between computational and experimental results .

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